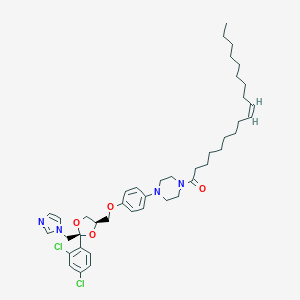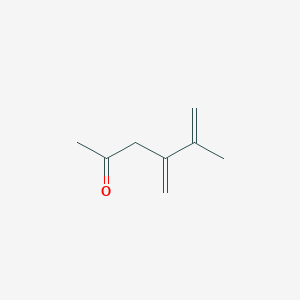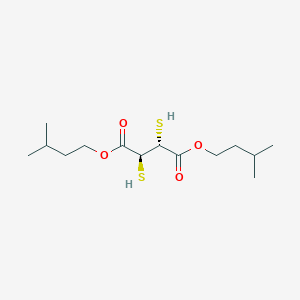
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a chiral compound that belongs to the family of thiol-containing compounds. It has a molecular formula of C14H26O4S2 and a molecular weight of 342.49 g/mol. In
Mécanisme D'action
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is not fully understood. However, studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can interact with thiol-containing proteins, enzymes, and other biomolecules. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to have various biochemical and physiological effects. Studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria and fungi. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate in lab experiments is its chiral nature, which makes it useful as a building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also shown promising results in various scientific research applications. However, one limitation of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate. One area of research is the development of more efficient and cost-effective synthesis methods for bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate and its enantiomers. Another area of research is the investigation of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Furthermore, the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's interactions with thiol-containing biomolecules can provide insights into the mechanisms of various biological processes.
Méthodes De Synthèse
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can be synthesized by the reaction between 3-methyl-1-butanol and maleic anhydride followed by thiolation with sodium hydrosulfide. The reaction yields a racemic mixture of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, which can be separated into its enantiomers using chiral chromatography.
Applications De Recherche Scientifique
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has shown promising results in various scientific research applications. It has been studied for its potential use as a chiral building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been investigated for its antimicrobial, anticancer, and antioxidant properties. In addition, bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been used as a ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
118908-63-7 |
|---|---|
Nom du produit |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
Formule moléculaire |
C14H24O4S2-2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
Clé InChI |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
SMILES isomérique |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
SMILES canonique |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
Synonymes |
di-(isoamyl)dimercaptosuccinate DiADMS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




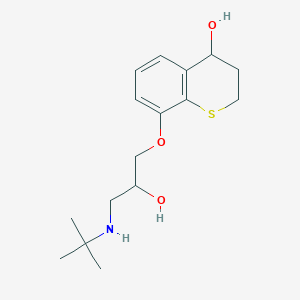



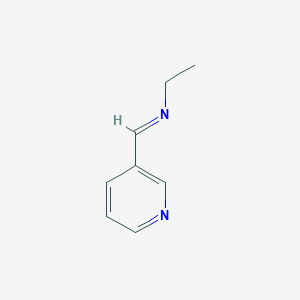
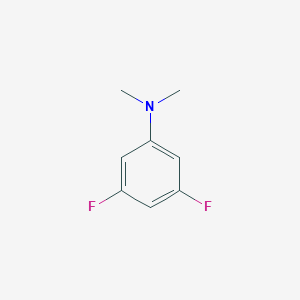
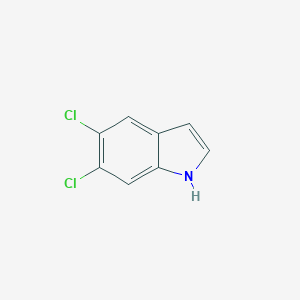
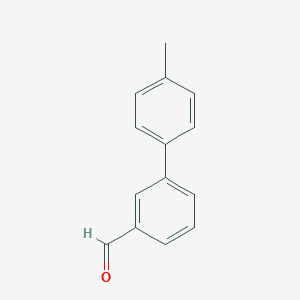
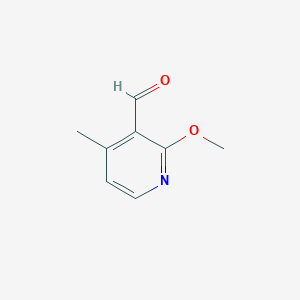
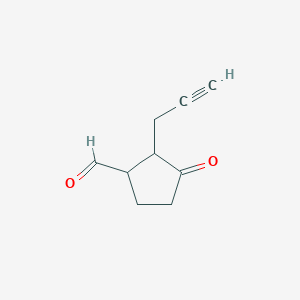
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
